An In-depth Technical Guide to 2-(Chloroacetyl)thiophene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Chloroacetyl)thiophene: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-(Chloroacetyl)thiophene, a pivotal heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into its core physical and chemical properties, reactivity profile, synthesis protocols, and critical applications, with a strong emphasis on scientific integrity and practical insights.
Introduction: The Strategic Importance of 2-(Chloroacetyl)thiophene
2-(Chloroacetyl)thiophene (CAS No: 29683-77-0) is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, which combines an aromatic thiophene ring with a reactive α-chloro ketone side chain, makes it a versatile building block. The thiophene moiety is a well-recognized isostere of the benzene ring and is a core component in numerous pharmaceuticals due to its favorable metabolic profile and ability to engage in various biological interactions.[2] The chloroacetyl group serves as a potent electrophilic site, enabling facile derivatization through nucleophilic substitution reactions. This dual reactivity is strategically leveraged in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[3]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 2-(Chloroacetyl)thiophene are dictated by its molecular structure, C₆H₅ClOS.[4] Understanding these properties is essential for its proper handling, storage, and application in synthetic chemistry.
Physical Properties
The compound typically presents as an off-white to pale beige solid, a physical state consistent with its melting point of approximately 45°C.[5][6] Its solubility profile indicates slight solubility in chloroform and methanol, which is a key consideration for selecting appropriate reaction and purification solvents.[6]
| Property | Value | Source(s) |
| CAS Number | 29683-77-0 | [4][5] |
| Molecular Formula | C₆H₅ClOS | [4][7] |
| Molecular Weight | 160.62 g/mol | [4][7] |
| Appearance | Off-White to Pale Beige Solid | [5][6] |
| Melting Point | 45°C | [6][8] |
| Boiling Point | 111-113°C at 5 mmHg | [5][6] |
| Solubility | Slightly soluble in Chloroform, Methanol | [5][6] |
| InChI Key | KHOWLHQEABZKNA-UHFFFAOYSA-N | [7][9] |
Spectroscopic Data
| Spectroscopy | Expected Signals and Interpretation |
| ¹H NMR | Protons on the thiophene ring would appear in the aromatic region (δ 7.0-8.0 ppm). The methylene protons (–CH₂Cl) adjacent to the carbonyl and chlorine would be a singlet, significantly downfield (δ ~4.5-5.0 ppm) due to the deshielding effects of both groups. |
| ¹³C NMR | The carbonyl carbon would be the most downfield signal (δ > 180 ppm). The carbons of the thiophene ring would appear in the aromatic region (δ ~125-145 ppm). The methylene carbon (–CH₂Cl) would be found around δ 45-50 ppm. |
| IR (Infrared) | A strong absorption band characteristic of the C=O stretch of the ketone would be prominent around 1660-1680 cm⁻¹. C-H stretching of the aromatic ring would be observed above 3000 cm⁻¹. The C-Cl stretch would appear in the fingerprint region, typically around 600-800 cm⁻¹. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ would be observed at m/z 160, with a characteristic [M+2]⁺ peak at m/z 162 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |
Chemical Reactivity and Synthetic Profile
The reactivity of 2-(Chloroacetyl)thiophene is dominated by two key features: the electrophilic chloroacetyl group and the aromatic thiophene ring.
Reactivity of the Chloroacetyl Group
The primary site of reaction is the α-carbon bearing the chlorine atom. This carbon is highly electrophilic due to the inductive electron withdrawal by both the adjacent carbonyl group and the chlorine atom. This makes it an excellent substrate for Sɴ2 (nucleophilic substitution) reactions. A wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, can readily displace the chloride ion to form new carbon-heteroatom or carbon-carbon bonds. This reaction is the cornerstone of its utility as a synthetic intermediate.
Causality Insight: The choice of solvent and base is critical in these reactions. Polar aprotic solvents like DMF or acetonitrile are often preferred as they solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
Reactivity of the Thiophene Ring
The thiophene ring is an electron-rich aromatic system, generally susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). However, the acetyl group at the 2-position is electron-withdrawing and deactivating, directing incoming electrophiles primarily to the 5-position.[10]
Below is a diagram illustrating the key reactive sites of the molecule.
Caption: Key reactive sites on 2-(Chloroacetyl)thiophene.
Synthesis and Manufacturing
The most common and industrially viable method for synthesizing 2-(Chloroacetyl)thiophene is the Friedel-Crafts acylation of thiophene.[11] This reaction involves treating thiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[11]
Causality Insight: Aluminum trichloride is an effective Lewis acid that coordinates with the chloroacetyl chloride, forming a highly electrophilic acylium ion (or a polarized complex). This powerful electrophile is then attacked by the electron-rich thiophene ring. The reaction is typically performed at low temperatures (e.g., 0°C) to control the exothermic reaction and minimize the formation of polymeric byproducts, which can be induced by strong Lewis acids.[12] Dichloromethane is a common solvent as it is inert under the reaction conditions and effectively solubilizes the reactants.[11]
Detailed Experimental Protocol: Friedel-Crafts Acylation
The following protocol is based on established procedures.[11]
-
Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with thiophene (1.0 eq) and dichloromethane (DCM).
-
Cooling: The reaction vessel is cooled to 0°C in an ice bath.
-
Catalyst Addition: Anhydrous aluminum trichloride (AlCl₃, ~2.5 eq) is added portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
Reagent Addition: Chloroacetyl chloride (1.0 eq) is dissolved in DCM and added dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: The mixture is stirred at 0-5°C for 2-3 hours after the addition is complete. Reaction progress is monitored by TLC or GC.
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
-
Workup: The organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Caption: Workflow for Friedel-Crafts synthesis.
Applications in Research and Drug Development
2-(Chloroacetyl)thiophene is a valuable intermediate in the pharmaceutical industry. Its thiophene core is present in several blockbuster drugs. A primary application is in the synthesis of thienopyridine antiplatelet agents , such as Ticlopidine and Clopidogrel, which are crucial for preventing blood clots in patients with cardiovascular disease.[3]
For example, 2-(Chloroacetyl)thiophene can be converted into 2-thiopheneacetic acid via a Favorskii rearrangement reaction.[11] This derivative is a key precursor for these important drugs. The compound is also used in the synthesis of various other biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[2][13]
Safety, Handling, and Storage
6.1. Hazard Profile
2-(Chloroacetyl)thiophene is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Due to its reactive nature, it should be handled with appropriate care.
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| Harmful if inhaled | H332 |
| May cause respiratory irritation | H335 |
Source:[6]
6.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment: Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14][15]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]
6.3. Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][14] For long-term stability, storage at -20°C in a freezer under an inert atmosphere is recommended.[5][8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2-(Chloroacetyl)thiophene is a high-value synthetic intermediate whose utility is rooted in its bifunctional reactivity. A thorough understanding of its physicochemical properties, reaction profile, and handling requirements is paramount for its safe and effective use. Its established role in the synthesis of critical medicines underscores its importance to the drug development community and ensures its continued relevance in the field of organic and medicinal chemistry.
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